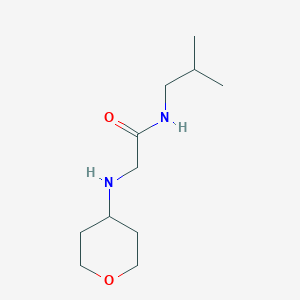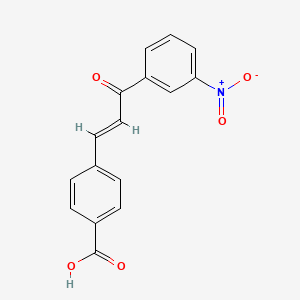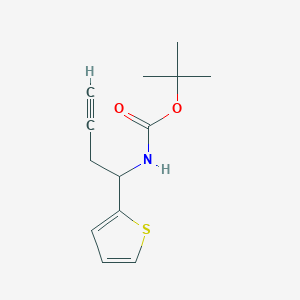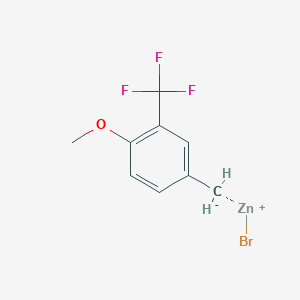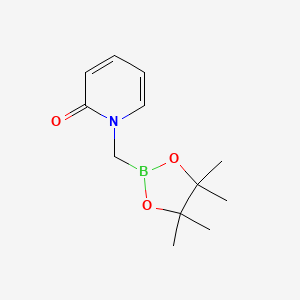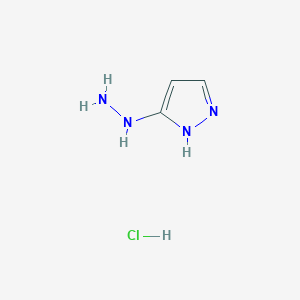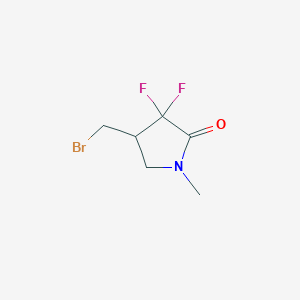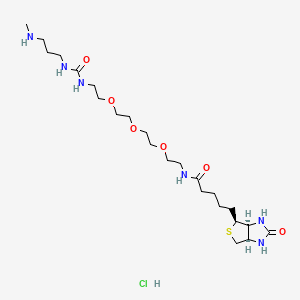
4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one is a compound belonging to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 3-chlorophenyl group and an acetyl group, making it a unique and potentially valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods ensure high yields and purity of the final product, making them suitable for pharmaceutical and chemical industries .
化学反応の分析
Types of Reactions
4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives of piperazine.
科学的研究の応用
4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activity.
Industry: Utilized in the production of various chemical products and as a building block in organic synthesis.
作用機序
The mechanism of action of 4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act on GABA receptors, causing hyperpolarization of nerve endings and resulting in various biological effects . The compound may also interact with dopamine and serotonin receptors, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A related compound with similar biological activities.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative with distinct pharmacological properties.
Uniqueness
4-(2-(3-Chlorophenyl)acetyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group and 3-chlorophenyl substitution make it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H13ClN2O2 |
|---|---|
分子量 |
252.69 g/mol |
IUPAC名 |
4-[2-(3-chlorophenyl)acetyl]piperazin-2-one |
InChI |
InChI=1S/C12H13ClN2O2/c13-10-3-1-2-9(6-10)7-12(17)15-5-4-14-11(16)8-15/h1-3,6H,4-5,7-8H2,(H,14,16) |
InChIキー |
JBAXRNKGINVWSX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(=O)N1)C(=O)CC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)
